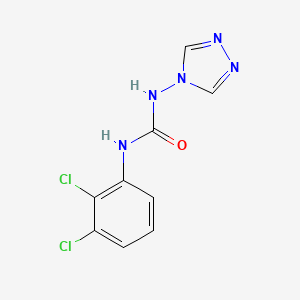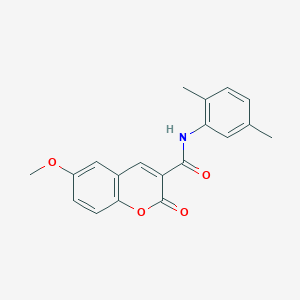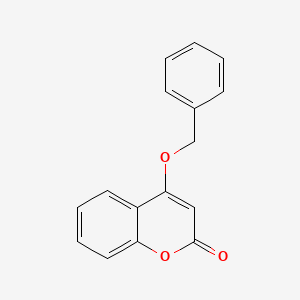
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole, also known as BMT-2, is a tetrazole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to increase the activity of certain potassium channels, which can lead to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to exhibit a range of biochemical and physiological effects. In addition to its effects on neuronal excitability, 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the primary advantages of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole for lab experiments is its ability to modulate ion channels in the brain. This makes it a valuable tool for investigating the role of ion channels in various physiological processes. However, one limitation of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole is that it is relatively new and has not been extensively studied, so its full range of applications and potential limitations are not yet fully understood.
将来の方向性
There are several potential future directions for research involving 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole. One area of interest is in the development of new drugs for the treatment of neurological disorders. Additionally, further investigation into the anti-inflammatory properties of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole could lead to the development of new treatments for inflammatory diseases. Finally, more research is needed to fully understand the range of potential applications and limitations of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole in scientific research.
合成法
The synthesis of 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole involves a multi-step process that includes the reaction of 4-methylbenzyl chloride with sodium azide to form 4-methylbenzyl azide. This is followed by the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The final step involves the reaction of these two intermediates to form 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole.
科学的研究の応用
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to exhibit a range of potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience, where 5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole has been shown to modulate the activity of certain ion channels in the brain. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-2-4-12(5-3-11)9-20-18-16(17-19-20)13-6-7-14-15(8-13)22-10-21-14/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILASCMLNGZNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-2-(4-methylbenzyl)-2H-tetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)

![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5694708.png)



![N-[2-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5694747.png)

![1-[5-methyl-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5694763.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5694767.png)